molecular formula C20H21F3N2O B1327196 3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone CAS No. 898789-03-2

3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone

Cat. No.: B1327196
CAS No.: 898789-03-2
M. Wt: 362.4 g/mol
InChI Key: ODWYKRKEGBTIQT-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone is a chemical compound with a unique structure that includes a trifluoromethyl group and a piperazine ring.

Scientific Research Applications

3-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound is used in the production of materials with specific properties, such as fluorescence.

Preparation Methods

The synthesis of 3-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone typically involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol at room temperature . This method yields highly pure 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride, which can then be further reacted to form the desired benzophenone derivative .

Chemical Reactions Analysis

3-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group and piperazine ring can participate in substitution reactions, often using halogenating agents or nucleophiles

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone involves its interaction with molecular targets through its trifluoromethyl group and piperazine ring. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 3-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone include:

    4-(4-Methylpiperazinomethyl)benzoic acid dihydrochloride: This compound is an intermediate in the synthesis of the benzophenone derivative.

    3’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone: A closely related compound with similar applications and properties

The uniqueness of 3-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c1-24-8-10-25(11-9-24)14-15-4-2-5-16(12-15)19(26)17-6-3-7-18(13-17)20(21,22)23/h2-7,12-13H,8-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWYKRKEGBTIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643439
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-03-2
Record name Methanone, [3-[(4-methyl-1-piperazinyl)methyl]phenyl][3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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